6-Iodoquinolin-2-ol
Overview
Description
6-Iodoquinolin-2-ol is a chemical compound with the molecular formula C9H6INO. It is a derivative of quinoline, featuring an iodine atom at the 6th position and a hydroxyl group at the 2nd position of the quinoline ring.
Scientific Research Applications
6-Iodoquinolin-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Safety and Hazards
The safety information for 6-Iodoquinolin-2-ol indicates that it is harmful . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
The future directions for the research and development of 6-Iodoquinolin-2-ol and its derivatives could involve exploring their potential biological and pharmaceutical activities . This could include synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance among others .
Mechanism of Action
Target of Action
It’s structurally similar to iodoquinol, a known amebicide used againstEntamoeba histolytica .
Mode of Action
Iodoquinol, a related compound, is known to act by chelating ferrous ions essential for metabolism
Result of Action
Given its structural similarity to iodoquinol, it may exhibit similar effects, such as acting against both cyst and trophozoites localized in the lumen of the intestine .
Action Environment
It’s worth noting that the compound should be stored at 4°c and protected from light .
Biochemical Analysis
Biochemical Properties
6-Iodoquinolin-2-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with metal ions, where this compound acts as a chelating agent, binding to metal ions and affecting their availability and activity in biochemical processes . This interaction is crucial in studying the role of metal ions in enzymatic reactions and cellular functions.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to modulate the activity of certain kinases and phosphatases, leading to alterations in cell signaling pathways . Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to specific enzymes, inhibiting or activating their activity. This binding can lead to conformational changes in the enzyme structure, affecting its catalytic activity . Furthermore, this compound can interact with DNA and RNA, influencing gene expression and protein synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to changes in cell viability and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Toxic or adverse effects at high doses include potential damage to organs and tissues, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways . Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The distribution pattern of this compound can influence its biological activity and effectiveness in biochemical assays.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for understanding the precise mechanisms by which this compound exerts its effects at the cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodoquinolin-2-ol typically involves the iodination of quinolin-2-ol. One common method includes the reaction of quinolin-2-ol with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or ethanol, and the temperature is maintained to optimize the yield of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-Iodoquinolin-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group at the 2nd position can participate in oxidation and reduction reactions, leading to the formation of quinone derivatives or reduced forms of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the hydroxyl group.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted quinolin-2-ol derivatives can be formed.
Oxidation Products: Quinone derivatives are common products of oxidation reactions.
Reduction Products: Reduced forms of quinolin-2-ol are typically obtained from reduction reactions.
Comparison with Similar Compounds
Similar Compounds
Clioquinol: Another quinoline derivative with antimicrobial properties, used in the treatment of skin infections
Uniqueness
6-Iodoquinolin-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its single iodine atom at the 6th position and hydroxyl group at the 2nd position make it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry .
Properties
IUPAC Name |
6-iodo-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQARRHZNIORQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)N2)C=C1I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30550806 | |
Record name | 6-Iodoquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30550806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99455-01-3 | |
Record name | 6-Iodoquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30550806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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